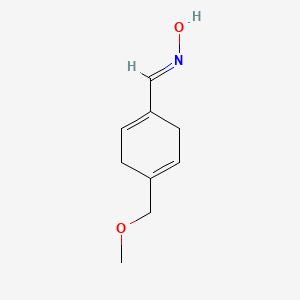

Oxime V

Description

Structure

3D Structure

Properties

CAS No. |

59691-20-2 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.2 g/mol |

IUPAC Name |

(NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C9H13NO2/c1-12-7-9-4-2-8(3-5-9)6-10-11/h2,5-6,11H,3-4,7H2,1H3/b10-6+ |

InChI Key |

LNTHQBNSXNQPPZ-UXBLZVDNSA-N |

SMILES |

COCC1=CCC(=CC1)C=NO |

Isomeric SMILES |

COCC1=CCC(=CC1)/C=N/O |

Canonical SMILES |

COCC1=CCC(=CC1)C=NO |

Synonyms |

4-(methoxymethyl)-1,3-cyclohexadiene-1-carboxaldehyde syn-oxime oxime V |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Oxime V?

An In-depth Technical Guide to Oxime V

Introduction

This compound is a synthetic aldoxime that garnered scientific interest as a potential non-nutritive sweetener. First synthesized and reported in 1976 by Acton and Stone, it was developed as a structural analog of perillartine, another oxime-based sweetener.[1] Exhibiting a sweetness potency approximately 450 times that of sucrose, this compound also possesses greater water solubility than its parent compound, perillartine.[1] Subsequent studies in the 1980s explored its metabolic fate and toxicological profile to assess its viability as a food additive. Although it demonstrated promising properties, this compound is not currently marketed for consumption.[1] More recently, in 2022, it was identified as a naturally occurring compound in citrus.[1]

This guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound, tailored for researchers in chemistry and drug development.

Chemical Structure and Physicochemical Properties

This compound is structurally defined as the syn-oxime of 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde. The core structure consists of a cyclohexadiene ring functionalized with both a methoxymethyl group and an aldoxime group. The designation "syn" specifies the stereochemistry of the C=N double bond, where the hydroxyl (-OH) group and the hydrogen atom on the carbon are on the same side.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key quantitative data and computed physicochemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine | PubChem[2] |

| Synonyms | 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime | Wikipedia[1] |

| CAS Number | 59691-20-2 | PubChem[2] |

| Chemical Formula | C₉H₁₃NO₂ | Wikipedia[1] |

| Molar Mass | 167.208 g·mol⁻¹ | Wikipedia[1] |

| Monoisotopic Mass | 167.094628657 Da | PubChem[2] |

| Sweetness Potency | ~450 times sweeter than sucrose | Wikipedia[1] |

| XLogP3 (Computed) | 0.8 | PubChem[2] |

| Polar Surface Area | 41.8 Ų | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Rotatable Bonds | 3 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols from the primary literature are not fully available. The following sections are based on the published abstracts and general, established methodologies for oxime synthesis and toxicological evaluation.

General Protocol for the Synthesis of this compound

Oximes are typically synthesized via a condensation reaction between an aldehyde or ketone and hydroxylamine. The synthesis of this compound would follow this general pathway, starting from its precursor aldehyde.

Reaction: 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde + Hydroxylamine → this compound

Materials and Reagents:

-

4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base (e.g., sodium acetate, sodium carbonate, or pyridine)

-

Solvent (e.g., ethanol, water, or a mixture)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Preparation of Hydroxylamine: Hydroxylamine is typically used as its hydrochloride salt. To liberate the free hydroxylamine, the hydrochloride salt is dissolved in the chosen solvent system along with a stoichiometric equivalent of a base. For example, hydroxylamine hydrochloride and sodium acetate are dissolved in an ethanol/water mixture.

-

Reaction: The precursor aldehyde, 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde, is dissolved in the reaction solvent and added to the hydroxylamine solution.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., reflux) for a period ranging from 30 minutes to several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation).

-

The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine (saturated NaCl solution) to remove residual water, and then dried over an anhydrous drying agent.

-

-

Purification: The crude product obtained after solvent evaporation is purified. This is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: The final, purified this compound product is characterized to confirm its identity and purity using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Protocol Overview: Metabolic and Toxicological Studies

A study published in 1985 investigated the metabolic disposition and subchronic oral toxicology of this compound in rats, dogs, and rhesus monkeys.[3]

Metabolic Disposition Study:

-

Dosing: The study likely involved administering radiolabeled this compound to the animal models to facilitate tracking of the compound and its metabolites.

-

Sample Collection: Urine and feces were collected over a 48-hour period.

-

Analysis: The collected samples were analyzed to quantify the excretion of radioactivity. Metabolites were isolated, likely using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Metabolite Identification: The structures of the metabolites were elucidated using Mass Spectrometry (MS) and possibly NMR spectroscopy. The study identified several metabolic pathways.[3]

Subchronic Oral Toxicology Study (Rats):

-

Animal Model: Male adult rats were used for a two-month feeding study.[3]

-

Dosing: this compound was incorporated into the diet at a concentration of 0.6%, leading to an average consumption of 396.5 mg/kg of body weight per day.[3] A control group receiving a standard diet without the test compound would also have been included.

-

Monitoring: Animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption throughout the study.

-

Terminal Procedures: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis (e.g., serum bilirubin).

-

Pathology: A complete necropsy was performed. Key organs including the liver, kidney, spleen, and testes were weighed and examined for gross pathological changes. Tissues were preserved and processed for histopathological (microscopic) examination.[3]

Biological Activity and Metabolic Fate

The primary biological activity of interest for this compound is its sweet taste. While the precise interaction with the sweet taste receptor (a heterodimer of T1R2 and T1R3 proteins) has not been detailed for this compound specifically, it is presumed to act as an agonist at this receptor to elicit a sweet sensation.

Metabolic studies revealed that this compound is readily absorbed and metabolized following oral administration.[3] Excretion of the compound and its metabolites was nearly complete within 48 hours in rats, dogs, and monkeys. The major metabolic transformations observed include:[3]

-

Oxidation and reduction of the cyclohexadiene ring.

-

Oxidation of the aldoxime and methoxymethyl groups.

-

Conjugation with glycine.

-

Thiomethylation of the ring.

-

O-glucuronidation of the oxime's hydroxyl group.

Toxicological Profile

The two-month feeding study in male rats provided initial data on the safety profile of this compound.

Summary of Toxicological Findings

| Parameter | Observation | Source |

| Dose Level | 396.5 mg/kg/day (via 0.6% in diet) | Mitoma et al.[3] |

| Study Duration | 2 months | Mitoma et al.[3] |

| Histopathology | No treatment-related lesions in liver, kidney, spleen, or testes. | Mitoma et al.[3] |

| Organ Weight | Increased liver weight relative to body weight. | Mitoma et al.[3] |

| Clinical Chemistry | Increased serum bilirubin level. | Mitoma et al.[3] |

The findings of increased relative liver weight and elevated serum bilirubin suggest that at this relatively high dose, this compound may have an effect on the liver. These observations would typically prompt further, more extensive long-term toxicological studies to fully characterize the compound's safety profile before it could be considered for approval as a food additive.

References

An In-depth Technical Guide on the Discovery and Synthesis of Pralidoxime (2-PAM)

Disclaimer: The term "Oxime V" does not correspond to a recognized chemical entity in scientific literature. This guide focuses on Pralidoxime (2-PAM) , a historically significant and widely studied oxime, as a representative compound to fulfill the core requirements of the user request. Pralidoxime serves as a quintessential example for researchers, scientists, and drug development professionals interested in the field of acetylcholinesterase reactivators.

Discovery and Historical Context

The development of Pralidoxime is intrinsically linked to the advent of organophosphorus (OP) compounds, a class of chemicals that includes both potent insecticides and highly toxic nerve agents.

The Rise of Organophosphorus Nerve Agents

In the 1930s, a German research team led by Gerhard Schrader, while developing new insecticides for IG Farben, accidentally discovered the potent neurotoxicity of organophosphates in humans.[1] This research led to the creation of the first nerve agents, such as Tabun (1936) and Sarin (1938). These compounds function by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing a cholinergic crisis characterized by convulsions, respiratory failure, and death.

The Rational Design of a Reactivator

The urgent need for an effective antidote spurred research into the mechanism of AChE inhibition. In the 1950s, Dr. Irwin B. Wilson, working at Columbia University, conducted seminal research on the function of acetylcholinesterase.[2][3][4] His work elucidated the enzyme's active site and the nature of its inhibition by organophosphates, which involves the formation of a stable covalent bond between a serine hydroxyl group in the enzyme and the phosphorus atom of the OP compound.

Wilson hypothesized that a strong nucleophile could be designed to attack this phosphorus atom and cleave the bond, thereby regenerating the enzyme. He demonstrated that hydroxylamine could slowly reactivate the inhibited enzyme.[3][5] This led to the rational design of a more potent reactivator. The key insight was to incorporate a quaternary nitrogen atom into the molecule, which would bind to the anionic site of the AChE active site, thereby positioning the nucleophilic oxime group for an efficient attack on the attached phosphate moiety.

This line of inquiry culminated in the synthesis of Pralidoxime (2-pyridine aldoxime methiodide, or 2-PAM) by Wilson and his colleague Sara Ginsburg around 1955.[1][5] It was the first clinically relevant pyridinium aldoxime reactivator.[5] Concurrently and independently, similar research was being conducted in the United Kingdom by Green and colleagues at the Chemical Defence Experimental Establishment in Porton Down, who also synthesized 2-PAM and recognized its reactivating properties.[5]

Chemical Synthesis

The synthesis of Pralidoxime involves a two-step process: the formation of the intermediate pyridine-2-aldoxime, followed by N-alkylation (quaternization) to yield the final product. While early syntheses used hazardous methyl halides, modern methods employ safer methylating agents.

Synthesis Pathway Diagram

Caption: Synthesis pathway of Pralidoxime Chloride.

Experimental Protocols

The following protocol describes a modern and safer synthesis of Pralidoxime Chloride, avoiding the use of highly toxic methyl halides.

Step 1: Synthesis of Pyridine-2-aldoxime

-

Reaction Setup: To a solution of pyridine-2-carboxaldehyde (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents).

-

pH Adjustment: Adjust the pH of the mixture to approximately 5-6 using a base such as sodium carbonate.

-

Reaction Condition: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under vacuum. The product, pyridine-2-aldoxime, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure intermediate product.

Step 2: Synthesis of Pralidoxime Chloride (2-PAM Chloride)

-

Reaction Setup: Dissolve the pyridine-2-aldoxime (1 equivalent) obtained from Step 1 in acetonitrile.

-

N-methylation: Add methyl methanesulfonate (1.1 equivalents) to the solution. Heat the mixture at reflux for 2-4 hours. The intermediate salt, 2-PAM mesylate, will form.

-

Salt Exchange: After cooling the mixture, filter the 2-PAM mesylate salt. Suspend the collected solid in isopropanol.

-

Final Product Formation: Bubble dry hydrogen chloride (HCl) gas through the suspension. The chloride ion will displace the mesylate ion, precipitating Pralidoxime Chloride.

-

Isolation and Purification: Collect the final product by filtration, wash with cold isopropanol or ether, and dry under vacuum. The resulting Pralidoxime Chloride should be a white to yellowish crystalline powder of high purity (>99%).[6]

Quantitative Data

The efficacy of Pralidoxime can be assessed through toxicological data and its in vitro reactivation potential against inhibited AChE.

Toxicological Data

The acute toxicity of Pralidoxime varies by species and route of administration.

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Rat | Intravenous (i.v.) | 96 | [3] |

| Rat | Intramuscular (i.m.) | 150 | [3] |

| Mouse | Oral | 4100 | [3] |

| Mouse | Intraperitoneal (i.p.) | 155 | [3] |

| Mouse | Intravenous (i.v.) | 90 | [3] |

| Dog | Not Specified | 190 | [5] |

In Vitro Reactivation Efficacy

The ability of Pralidoxime to reactivate AChE is highly dependent on the inhibiting organophosphate and the concentration of the reactivator. Data from rat brain homogenate shows this variability.

| Inhibiting Agent | Pralidoxime Conc. (M) | AChE Reactivation (%) | Reference |

| Paraoxon | 10⁻³ | ~35% | [7][8] |

| Chlorpyrifos | 10⁻³ | ~25% | [7][8] |

| Sarin (GB) | 10⁻³ | ~20% | [7][8] |

| VX | 10⁻³ | ~20% | [7][8] |

| Russian VX | 10⁻³ | ~20% | [7][8] |

| Any of the above | 10⁻⁵ | < 5% (Insufficient) | [7][8] |

Note: The concentration of 10⁻⁵ M is considered therapeutically achievable, while 10⁻³ M is too high to be achieved in humans without toxic effects.[7] This data highlights that Pralidoxime is not a universal reactivator and its efficacy can be limited at therapeutic doses.

Mechanism of Action

Pralidoxime reactivates organophosphate-inhibited acetylcholinesterase through a process of nucleophilic displacement.

Caption: Mechanism of AChE reactivation by Pralidoxime.

-

Binding: The positively charged quaternary nitrogen of Pralidoxime is electrostatically attracted to the anionic site of the inhibited AChE enzyme.[9]

-

Nucleophilic Attack: This binding orients the molecule, positioning its nucleophilic oxime group adjacent to the phosphorus atom of the organophosphate that is covalently bound to the enzyme's serine residue. The oxime group then attacks the phosphorus atom.[10]

-

Cleavage and Release: A new bond forms between the oxime and the phosphorus atom, cleaving the bond between the phosphorus and the serine residue. This regenerates the enzyme's active hydroxyl group.

-

Enzyme Reactivation: The phosphorylated oxime (the Pralidoxime-organophosphate complex) then detaches from the active site, leaving a functional, reactivated acetylcholinesterase enzyme capable of hydrolyzing acetylcholine.[11]

References

- 1. Pralidoxime Is No Longer Fit for Purpose as an Antidote to Organophosphate Poisoning in the United Kingdom | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]

- 2. Irwin B. Wilson (1921-2013): The story of the first rational design of a drug | IDEALS [ideals.illinois.edu]

- 3. ideals.illinois.edu [ideals.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. The history of pyridinium oximes as nerve gas antidotes: the British contribution [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. VX (nerve agent) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Oxime V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime V, scientifically known as (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine, is an organic compound of interest in various chemical and pharmaceutical research areas. Its structural features, particularly the oxime functional group attached to a substituted cyclohexadiene ring, confer specific physicochemical properties that are crucial for its synthesis, handling, and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental protocols and data presented for clarity and comparative analysis.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from structurally similar aromatic aldoximes, such as benzaldehyde oxime, to provide representative values and protocols. This approach offers valuable insights for researchers working with this compound and related compounds.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. The following tables summarize the key physicochemical data for this compound and its representative analogue, benzaldehyde oxime.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine |

| CAS Number | 59691-20-2 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Canonical SMILES | COCC1=CCC(=CC1)C=NO |

Table 2: Physicochemical Data of this compound and a Representative Analogue

| Property | This compound (Predicted/Computed) | Benzaldehyde Oxime (Experimental) |

| Melting Point | Data not available | 30-33 °C[1]; 34-36 °C[2] |

| Boiling Point | Data not available | 118-120 °C at 10 mmHg[3]; 123 °C at 28 torr[4] |

| Density | Data not available | 1.11 g/cm³[4][5] |

| Water Solubility | Poorly soluble (general for oximes)[6] | Slightly soluble[1][4] |

| Solubility in Organic Solvents | Soluble in alcohols and ethers (general) | Soluble in ethanol and ether[1] |

| pKa | Data not available | 11.37[4] |

| LogP (Octanol/Water) | 0.8 (Computed) | 1.75[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a representative experimental protocol for the synthesis of an aromatic aldoxime, which can be adapted for the preparation of this compound.

Protocol 1: Synthesis of an Aromatic Aldoxime (e.g., Benzaldehyde Oxime)

This protocol describes the synthesis of benzaldehyde oxime via the condensation of benzaldehyde with hydroxylamine hydrochloride.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glacial acetic acid (optional, for pH adjustment)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.0 equivalent) in water.

-

To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water, dropwise, while stirring. Ensure the temperature is maintained below 20 °C.

-

In a separate beaker, dissolve benzaldehyde (1.0 equivalent) in ethanol.

-

Reaction: Add the ethanolic solution of benzaldehyde to the aqueous solution of hydroxylamine dropwise at room temperature with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude benzaldehyde oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure product.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzaldehyde is a combustible liquid and an irritant.

-

Hydroxylamine hydrochloride is corrosive and can be toxic if ingested or absorbed through the skin.

-

Sodium hydroxide is a corrosive base.

Visualizations

Logical Workflow for Aromatic Aldoxime Synthesis

The following diagram illustrates the general workflow for the synthesis of an aromatic aldoxime, from starting materials to the purified product.

Caption: General workflow for the synthesis of an aromatic aldoxime.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, leveraging data from structurally similar compounds due to the scarcity of specific experimental information for this compound itself. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocol for a representative synthesis provides a practical starting point for researchers. The provided workflow diagram visually summarizes the synthetic process. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, facilitating further investigation and application of this compound and related molecules. Further experimental validation of the physicochemical properties of this compound is highly encouraged to build upon this foundational knowledge.

References

- 1. Benzaldoxime | 932-90-1 [chemicalbook.com]

- 2. (E)-Benzaldehyde oxime 97 mixture of cis and trans, (Z)-Benzaldehyde oxime 6 622-31-1 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Benzaldehyde oxime CAS 932-90-1 | 820234 [merckmillipore.com]

- 6. Oxime - Wikipedia [en.wikipedia.org]

- 7. syn-benzaldehyde oxime [stenutz.eu]

Oxime V: An In-depth Technical Guide on the Core Mechanism of Action as a Sweetener

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime V, chemically known as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde, syn-oxime, is a potent artificial sweetener approximately 450 times sweeter than sucrose[1]. First synthesized in 1976 as a more water-soluble analog of perillartine, it has recently been discovered in citrus fruits, highlighting its presence in nature[2][3][4]. This guide provides a detailed exploration of the proposed molecular mechanism of action of this compound as a sweetener, drawing upon the established understanding of sweet taste reception and the behavior of structurally related aldoxime compounds.

Core Mechanism of Action: Interaction with the T1R2/T1R3 Sweet Taste Receptor

The sensation of sweetness is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3)[2][5][6]. It is widely accepted that the sweet taste of this compound is initiated by its interaction with this T1R2/T1R3 receptor complex located in the taste bud cells on the tongue.

Based on structure-activity relationship studies of perillartine and its analogs, it is hypothesized that this compound, like its parent compound, primarily interacts with the T1R2 subunit of the receptor[7][8][9]. The binding is thought to occur within the transmembrane domain (TMD) of the T1R2 subunit, an interaction site noted for other synthetic sweeteners like perillartine[2][3][8]. The binding of this compound to this site is believed to induce a conformational change in the T1R2/T1R3 receptor complex, initiating the downstream signaling cascade.

Signaling Pathway

The binding of this compound to the T1R2/T1R3 receptor triggers a canonical GPCR signaling pathway, leading to the perception of sweetness. The proposed sequence of events is as follows:

-

Receptor Activation: this compound binds to the transmembrane domain of the T1R2 subunit of the T1R2/T1R3 receptor.

-

G-Protein Activation: The conformational change in the receptor activates the associated heterotrimeric G-protein, gustducin. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of gustducin.

-

Effector Enzyme Modulation: The activated α-subunit of gustducin dissociates and activates Phospholipase C-β2 (PLCβ2).

-

Second Messenger Generation: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the Transient Receptor Potential cation channel subfamily M member 5 (TRPM5).

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na+), leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers.

-

Signal to the Brain: The nerve signal is transmitted to the gustatory cortex in the brain, where it is interpreted as a sweet taste.

Quantitative Data

| Compound | Sweetness Relative to Sucrose | Water Solubility | Reference(s) |

| This compound | ~450x | Higher than Perillartine | [1] |

| Perillartine | ~2000x | Low | [4] |

| Sucrose | 1x | High | - |

Experimental Protocols

The following outlines a generalized experimental protocol for a cell-based assay to determine the functional potency (EC50) of this compound on the human T1R2/T1R3 sweet taste receptor. This protocol is adapted from established methods for other sweeteners.

Cell-Based Calcium Imaging Assay

Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing the human T1R2/T1R3 receptor.

Materials:

-

HEK293 cells stably co-expressing human T1R2, human T1R3, and a G-protein chimera (e.g., Gα16-gust44).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection.

Methodology:

-

Cell Culture and Plating:

-

Culture the HEK293-T1R2/T1R3/Gα16-gust44 cells under standard conditions (37°C, 5% CO2).

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Aspirate the culture medium from the wells and wash with assay buffer.

-

Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.

-

-

Fluorescence Measurement:

-

Place the 96-well plate in the fluorescence microplate reader.

-

Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

-

Record a baseline fluorescence reading for a set period.

-

Use the automated injector to add the different concentrations of this compound to the wells.

-

Continue to record the fluorescence intensity for a specified time to capture the calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the maximum response.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

The sweet taste of this compound is mediated by its interaction with the T1R2/T1R3 sweet taste receptor, initiating a well-defined G-protein coupled receptor signaling cascade. While specific quantitative data on its receptor binding characteristics are limited, its high potency and increased water solubility compared to its parent compound, perillartine, make it a compound of continued interest. The experimental protocols outlined provide a framework for future studies to further elucidate the precise molecular interactions and functional potency of this compound, contributing to a deeper understanding of this and other aldoxime-based sweeteners.

References

- 1. Potential new artificial sweetener from study of structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rotational Spectrum and Conformational Analysis of Perillartine: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener Perillartine | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

In Vivo Metabolism of Oxime V: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Oxime V, a synthetic sweetener. The information presented is based on metabolic disposition and toxicological studies conducted in various animal models, offering critical insights for researchers and professionals in drug development.

Metabolic Disposition

Studies in rats, dogs, and rhesus monkeys have demonstrated that this compound is readily absorbed and metabolized following oral administration. The excretion of the compound and its metabolites is nearly complete within 48 hours of dosing, indicating efficient clearance from the body.[1]

Metabolic Pathways

The biotransformation of this compound is extensive, involving multiple enzymatic pathways. The primary metabolic routes identified are:

-

Oxidation and Reduction: The cyclohexadiene ring of this compound undergoes both oxidation and reduction reactions.[1]

-

Oxidation of Moieties: The aldoxime and dimethyl ether moieties are subject to oxidative metabolism.[1]

-

Conjugation: Following oxidation, metabolites can be conjugated with glycine.[1]

-

Thiomethylation: The metabolic process also involves the thiomethylation of the ring structure.[1]

-

O-glucuronidation: The aldoxime group can undergo O-glucuronidation.[1]

The liver is a key site for the metabolism of oximes, with enzymes such as aldehyde oxidase playing a role in their biotransformation.[2]

Quantitative Data Summary

A subchronic oral toxicology study was conducted in male adult rats. The following table summarizes the key quantitative findings from this study.[1]

| Parameter | Value | Species | Study Duration |

| Dietary Concentration | 0.6% | Rat (male, adult) | 2 months |

| Average Consumption | 396.5 mg/kg per day | Rat (male, adult) | 2 months |

Toxicological Observations:

-

No treatment-related histopathological lesions were observed in the liver, kidney, spleen, and testes.[1]

-

An increase in liver weight relative to body weight was noted.[1]

-

Serum bilirubin levels were elevated.[1]

Experimental Protocols

Metabolic Disposition Studies [1]

-

Animal Models: Rat, dog, and rhesus monkey.

-

Dosing: Oral administration of this compound.

-

Sample Collection: Excreta were collected over a 48-hour period post-dosing.

-

Analysis: Radioactivity assay was used to quantify the excretion of the compound and its metabolites.

Subchronic Oral Toxicological Study [1]

-

Animal Model: Male adult rats.

-

Study Duration: Two months.

-

Dosing: this compound was administered as a dietary admixture at a concentration of 0.6%.

-

Parameters Measured:

-

Food consumption and body weight were monitored to calculate the average daily intake of this compound.

-

At the end of the study, organs including the liver, kidney, spleen, and testes were collected for histopathological examination.

-

Serum biochemical parameters, such as bilirubin levels, were analyzed.

-

-

Analysis: Organ weights were recorded, and tissues were processed for microscopic examination. Serum samples were analyzed for biochemical markers.

References

An In-depth Technical Guide on the Toxicological Studies of Oxime V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime V, chemically known as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, is a synthetic compound initially investigated as a potential artificial sweetener.[1][2] It is reported to be approximately 450 times sweeter than sucrose with greater water solubility than similar compounds like perillartine.[2] While it showed promise, it is not currently marketed for consumption.[2] This guide provides a comprehensive overview of the available toxicological data on this compound, detailing experimental protocols and metabolic pathways to support further research and safety assessment.

Toxicokinetics and Metabolism

Metabolic disposition studies have been conducted on this compound in rats, dogs, and rhesus monkeys. The compound is readily absorbed and metabolized, with excretion being nearly complete within 48 hours after oral administration.[3][4]

Absorption and Distribution

Following oral administration, peak blood levels of this compound were observed at different times across species. In rats dosed with the compound, the peak blood level was reached with a half-time of 0.9 hours. In dogs and monkeys receiving a 6 mg/kg dose, the peak blood levels were attained at 1 hour post-administration.[1] The initial rapid decline in blood radioactivity was followed by a slower elimination phase, with half-times of 13.6, 11.4, and 7.9 hours in rats, dogs, and monkeys, respectively.[1]

Metabolic Pathways

The metabolism of this compound is extensive and involves several key biotransformation reactions. The major metabolic pathways identified include:[3][4]

-

Oxidation and Reduction: Occurring at the cyclohexadiene ring.[3][4]

-

Oxidation: Of the aldoxime and dimethyl ether moieties.[3][4]

Caption: Metabolic pathways of this compound.

Toxicity Studies

Subchronic oral toxicity studies have been the primary focus of the toxicological evaluation of this compound.

Subchronic Oral Toxicity in Rats

A two-month feeding study was conducted with adult male Sprague-Dawley rats.[1]

Experimental Protocol:

-

Test Substance: this compound

-

Species: Adult male Sprague-Dawley rats[1]

-

Administration: Dietary, mixed into powdered lab diet[1]

-

Parameters Monitored: Food consumption, body weight, organ weights (liver, kidney, spleen, testes), serum bilirubin levels, and histopathology of major organs.[1][3]

Results:

| Parameter | Observation |

| Average Consumption | 396.5 mg/kg per day[1][3] |

| Histopathology | No treatment-related lesions in the liver, kidney, spleen, and testes[1][3] |

| Organ Weights | Increased liver weight relative to body weight[1][3] |

| Serum Chemistry | Increased serum bilirubin level[1][3] |

It was noted that the average food consumption of rats dropped considerably at dietary concentrations of this compound greater than 0.64% (w/w) compared to the control diet.[1]

Genotoxicity and Carcinogenicity

Preliminary in vitro mutagenicity assays indicated that this compound was non-mutagenic.[1] However, it is important to consider the broader context of oxime compounds. Some oximes, such as MEKO (butan-2-one oxime), have been classified as carcinogens, raising concerns about the potential for other compounds in this class to have similar properties.[5][6] While MEKO has shown negative results in genotoxicity studies, its carcinogenicity in long-term inhalation studies in rodents led to its classification.[5][6] Therefore, the carcinogenic potential of this compound cannot be entirely ruled out without further long-term studies.

Mechanism of Toxicity

The precise mechanism of toxicity for this compound has not been fully elucidated. The observed increase in relative liver weight and serum bilirubin levels in rats suggests a potential for hepatotoxicity at high doses.[1][3] For other oximes, particularly those used as reactivators of acetylcholinesterase, oxidative stress has been proposed as a possible mechanism of toxicity.[7][8]

Caption: Workflow for the subchronic oral toxicity study of this compound in rats.

Conclusion

The available toxicological data on this compound is primarily from a subchronic oral study in rats. This study indicates that at a dietary concentration of 0.6%, this compound is associated with increased relative liver weight and serum bilirubin levels, although no histopathological lesions were observed in major organs.[1][3] The compound is readily metabolized and excreted.[3][4] While preliminary data suggests it is non-mutagenic, the carcinogenic potential remains an area for further investigation, especially given the concerns with other oxime-class compounds. Future research should focus on long-term toxicity studies, a more detailed investigation of potential hepatotoxicity, and a broader assessment of its genotoxic and carcinogenic potential to fully characterize the safety profile of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Metabolic and toxicologic study of an artificial sweetener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. [Butane-2-one oxime as a potential carcinogen for humans - evidence and effects on businesses resulting from reclassification] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

The Sweet Secret of Citrus: Unveiling the Natural Occurrence of Oxime V

A Technical Guide for Researchers and Drug Development Professionals on the Identification and Quantification of a Novel Natural Sweetener

Introduction

For decades, Oxime V was known to the scientific community exclusively as a synthetic compound, an artificial sweetener with a potency approximately 450 times that of sucrose.[1] However, recent groundbreaking research has overturned this long-held assumption, revealing for the first time the presence of this compound as a naturally occurring compound within various citrus cultivars.[1][2] This discovery, spearheaded by researchers at the University of Florida, has significant implications for the food and beverage industry, offering the potential for a new, natural, low-calorie sweetener. It also opens up new avenues of research in plant biochemistry and natural product chemistry.

This technical guide provides an in-depth overview of the natural sources of this compound in citrus fruits, compiling the available quantitative data, and detailing the experimental protocols used for its identification and quantification. Furthermore, it illustrates the general biosynthetic pathway of oximes in plants and the experimental workflow employed in this discovery, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Data: this compound Concentration in Citrus Cultivars

The identification and quantification of naturally occurring this compound were carried out on a selection of 11 citrus cultivars and selections over two consecutive years (2019 and 2020).[2] The concentration of this compound was found to vary significantly among the different citrus varieties. The following table summarizes the quantitative findings from the pivotal study by Wang et al. (2022).

| Citrus Cultivar/Selection | Type | Year 2019 Concentration (μg/mL) | Year 2020 Concentration (μg/mL) |

| 13-51 | Mandarin | 29.85 | 15.47 |

| 18A-10-38 | Mandarin | 15.74 | 10.29 |

| 18A-4-46 | Mandarin | 13.85 | 9.83 |

| 18A-9-39 | Mandarin | 12.47 | 8.66 |

| Bingo | Mandarin | 10.93 | 7.42 |

| Sugar Belle® | Mandarin | 9.88 | 6.13 |

| OLL-20 | Sweet Orange | 8.74 | 5.49 |

| EV-2 | Sweet Orange | 7.63 | 4.87 |

| UF 914 | Grapefruit Hybrid | 6.52 | 4.15 |

| N/A | N/A | 4.89 | 3.25 |

| N/A | N/A | 3.25 | N/A |

Data sourced from Wang et al. (2022). "Natural Sweeteners and Sweetness-Enhancing Compounds Identified in Citrus Using an Efficient Metabolomics-Based Screening Strategy." Journal of Agricultural and Food Chemistry.

Experimental Protocols

The discovery and quantification of this compound in citrus were achieved through a sophisticated metabolomics-based screening strategy.[1][2] The following sections detail the key experimental methodologies employed.

Sample Preparation

-

Fruit Collection: Mature fruits from 11 different citrus cultivars and selections were harvested from the University of Florida/IFAS Citrus Research and Education Center.

-

Juice Extraction: The fruits were washed, and the juice was extracted using a commercial juicer.

-

Metabolite Extraction: An aliquot of the juice was mixed with a solution of ethyl acetate. The mixture was vortexed and then centrifuged to separate the organic and aqueous layers. The supernatant (ethyl acetate layer) containing the extracted metabolites was collected.

-

Sample Concentration: The collected supernatant was dried under a gentle stream of nitrogen gas. The dried residue was then redissolved in a methanol/water solution (50:50, v/v) for analysis.

UHPLC-QTOF-MS Analysis

-

Instrumentation: The analysis was performed on an ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight mass spectrometer (QTOF-MS).

-

Chromatographic Separation: A C18 column was used for the separation of the metabolites. The mobile phase consisted of two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid A gradient elution program was used to separate the compounds over a specific time period.

-

-

Mass Spectrometry: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.

-

Full Scan MS: Data was acquired over a mass-to-charge (m/z) range of 50–1000.

-

Tandem MS (MS/MS): For structural elucidation, precursor ions were selected and fragmented using collision-induced dissociation (CID). The fragmentation patterns were then analyzed.

-

Data Analysis and Compound Identification

-

Data Processing: The raw data from the UHPLC-QTOF-MS was processed using specialized software to detect and align metabolic features.

-

Untargeted and Targeted Metabolomics: An efficient screening strategy was employed, combining both untargeted and targeted approaches. An in-house database of known sweeteners and sweetness-enhancing compounds was used for the targeted screening.

-

Identification of this compound: The identification of this compound was confirmed by comparing its retention time and MS/MS fragmentation pattern with those of a synthetic standard.

Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biochemical context and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).

References

An In-depth Technical Guide to Oxime V Derivatives and their Potential Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "Oxime V" has been applied to a variety of structurally distinct chemical compounds across diverse scientific disciplines, each exhibiting unique and potentially valuable properties. This technical guide provides a comprehensive overview of several key "this compound" derivatives, summarizing their synthesis, biological activities, and potential applications. The information is collated from a range of studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development. This document serves as a centralized resource for understanding the multifaceted nature of compounds referred to as "this compound" and for exploring their therapeutic and industrial potential.

Introduction to Oximes

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are hydrogen, alkyl, or aryl groups. They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine. The resulting oxime can exist as stereoisomers (syn and anti). Oximes are versatile chemical intermediates and have been investigated for a wide range of applications due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. Furthermore, they are crucial in the development of antidotes for organophosphate poisoning due to their ability to reactivate inhibited cholinesterase enzymes. This guide will delve into specific instances where derivatives have been named "this compound" and explore their distinct characteristics.

SRI this compound: A Potent Sweetener

SRI this compound is a synthetic derivative of perillartine, an aldoxime that has been used as a non-nutritive sweetener. Recent research has also identified this compound in citrus fruits, indicating a natural source for this potent sweetening agent.

Properties

SRI this compound is reported to be over 450 times sweeter than sucrose on a weight basis. It exhibits improved water solubility compared to perillartine and is stable at a pH above 3, making it suitable for a wide range of applications, including acidic beverages and baked goods. Notably, it is reported to have no undesirable aftertaste.

Synthesis

The synthesis of SRI this compound is derived from perillartine, which is the oxime of perillaldehyde. The general synthesis of aldoximes involves the condensation of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base.

Biological Activity and Metabolism

Metabolic studies in rats, dogs, and rhesus monkeys have shown that this compound is readily absorbed and metabolized. The primary metabolic pathways include oxidation and reduction of the cyclohexadiene ring, oxidation of the aldoxime and dimethyl ether moieties, followed by conjugation with glycine, thiomethylation of the ring, and O-glucuronidation of the aldoxime. Excretion was nearly complete within 48 hours of administration. A two-month feeding study in male rats at an average consumption of 396.5 mg/kg per day did not show any treatment-related histopathologic lesions in the liver, kidney, spleen, and testes. However, an increase in liver weight relative to body weight and serum bilirubin levels were observed.

This compound in Cholinesterase Reactivation

In the context of antidotes to organophosphate nerve agents, the designation "this compound" has been used to refer to 1-phenacyloxime-quinolinium chloride. Organophosphates cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent neuromuscular dysfunction. Oximes are used as reactivators of inhibited AChE.

Properties and Efficacy

Studies on a series of pyridinium and quinolinium oximes found that this compound (1-phenacyloxime-quinolinium chloride) and the corresponding isoquinolinium chloride (Oxime VI) were highly toxic and did not reactivate inhibited cholinesterases. In fact, they were found to be strong inhibitors of cholinesterases themselves.

Quantitative Data

The following table summarizes the reactivation data for various oximes against paraoxon-inhibited human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for comparison, highlighting the ineffectiveness of compounds like the originally cited "this compound".

| Oxime | Concentration (µM) | AChE Reactivation (%) | BChE Reactivation (%) |

| Obidoxime | 10 | High | ~10% |

| 100 | Very High | ~10% | |

| Pralidoxime | 10 | Moderate | Low |

| 100 | High | Low | |

| HI-6 | 10 | Moderate | Low |

| 100 | High | Low | |

| This compound | Not effective | 0% | 0% |

Note: "High" and "Moderate" are qualitative descriptors based on literature indicating significant reactivation, while specific percentages can vary based on experimental conditions.

Experimental Protocol: In Vitro Cholinesterase Reactivation Assay

-

Enzyme Preparation: Human erythrocyte acetylcholinesterase (AChE) and plasma butyrylcholinesterase (BChE) are used.

-

Inhibition: The enzymes are inhibited by incubation with an organophosphate (e.g., paraoxon) for a specified time (e.g., 120 minutes) to achieve >99% inhibition.

-

Reactivation: The inhibited enzyme is then incubated with the oxime reactivator at various concentrations (e.g., 10 µM and 100 µM) for a set period (e.g., 10 minutes) at a controlled pH (7.4) and temperature (25°C).

-

Activity Measurement: The remaining enzyme activity is measured spectrophotometrically using Ellman's reagent (DTNB) and a suitable substrate (e.g., acetylthiocholine for AChE). The percentage of reactivation is calculated relative to the activity of the uninhibited enzyme.

Signaling Pathway

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates and reactivation by oximes.

Furfural-Based this compound as a Nitrification Inhibitor

In agricultural chemistry, a derivative of furfural, N-O-hexyl furfural oxime, has been designated as compound "V" in a study evaluating its potential as a nitrification inhibitor. Nitrification inhibitors are used to reduce the rate of conversion of ammonium to nitrate in the soil, thereby improving nitrogen use efficiency by crops and reducing nitrogen loss to the environment.

Efficacy

The study on furfural oxime ethers found that their nitrification inhibitory activity decreased with an increase in the length of the N-O-alkyl side chain. N-O-ethyl furfural oxime was the most active, showing 54% nitrification inhibition on the 45th day at a 5% dose. In contrast, N-O-hexyl furfural oxime (V) was the least active in this series.

Quantitative Data

| Compound | Dose (% of applied urea-N) | Nitrification Inhibition (%) on Day 15 | Nitrification Inhibition (%) on Day 45 |

| N-O-ethyl furfural oxime | 5 | 67 | 54 |

| 20 | 80 | 69 | |

| N-O-hexyl furfural oxime (V) | 5 | Lower than ethyl derivative | Diminishing after day 30 |

| 20 | Lower than ethyl derivative | Rapidly fell after day 45 | |

| Nitrapyrin (standard) | 5 | - | 73 |

Experimental Protocol: Soil Incubation Study for Nitrification Inhibition

-

Soil Preparation: A specific soil type (e.g., typic Ustocrept) is collected, air-dried, and sieved.

-

Treatment Application: The soil is treated with a nitrogen source (e.g., urea) and the test compound (nitrification inhibitor) at various concentrations. A control with only the nitrogen source and a standard inhibitor (e.g., nitrapyrin) are also prepared.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specified period (e.g., 45 days).

-

Analysis: Soil samples are periodically collected and analyzed for ammonium-N and nitrate-N content using colorimetric methods.

-

Calculation: The percentage of nitrification inhibition is calculated based on the difference in nitrate formation between the treated and control samples.

Experimental Workflow

Caption: Workflow for evaluating nitrification inhibitors in a soil incubation study.

Salicylaldoxime-Based this compound for Metal Extraction

In the field of hydrometallurgy, a 5-dodecyl-3-nitrosalicylaldoxime was referred to as "Oxime(V)" in a study on liquid ion-exchangers for the selective extraction of copper. Such compounds are used to separate and concentrate metals from aqueous solutions.

Extraction Properties

This class of oximes demonstrates selectivity for copper(II) over other metals like nickel and iron(III), particularly at low pH values. The 5-dodecyl-3-nitrosalicylaldoxime (V) was noted for its ability to extract copper from a highly acidic solution (27% sulfuric acid).

Quantitative Data

| Oxime Derivative | pH for 50% Copper Extraction (pH½) | Notes |

| 5-octylsalicylaldoxime | ~1.5 - 2.0 | - |

| 5-dodecyl-3-nitrosalicylaldoxime (V) | Not specified, but effective in 27% H₂SO₄ | High extraction from acidic solutions |

Experimental Protocol: Solvent Extraction of Copper

-

Organic Phase Preparation: The oxime extractant is dissolved in a water-immiscible organic solvent (e.g., kerosene or xylene) to a specific concentration (e.g., 6% w/v).

-

Aqueous Phase Preparation: An aqueous solution containing the metal ions of interest (e.g., copper, nickel, iron) at known concentrations is prepared, and the pH is adjusted.

-

Extraction: The organic and aqueous phases are mixed in a defined ratio and agitated for a period to reach equilibrium.

-

Phase Separation: The mixture is allowed to separate, and the aqueous phase is collected.

-

Analysis: The concentration of metal ions remaining in the aqueous phase is determined (e.g., by atomic absorption spectroscopy).

-

Calculation: The percentage of metal extraction is calculated based on the initial and final concentrations in the aqueous phase.

Other "this compound" Derivatives

The designation "this compound" has appeared in other contexts as well, highlighting the diverse applications of oxime chemistry.

-

Antioxidant Pyridine Derivative: A compound identified as "Vb," 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde oxime, was synthesized and evaluated for its antioxidant properties. It was found to be a potent radical scavenger in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant activity of this class of compounds is attributed to their ability to donate a hydrogen atom to free radicals.

-

p,p'-Dichlorobenzophenone Oxime: In a 1957 publication in the Journal of Organic Chemistry, p,p'-dichlorobenzophenone oxime was referred to as "V". This compound serves as a chemical intermediate in organic synthesis.

Conclusion

The term "this compound" is not a unique identifier for a single chemical entity but has been used to denote several different oxime derivatives in various scientific fields. This guide has provided a detailed overview of some of the key compounds that have been referred to as "this compound," including a potent sweetener, a cholinesterase inhibitor, a nitrification inhibitor, and a metal extractant. For each of these, this document has summarized the available quantitative data, detailed the experimental protocols for their evaluation, and provided visualizations of relevant pathways and workflows. This compilation of information underscores the chemical diversity and wide-ranging potential of oxime derivatives and serves as a valuable resource for researchers and developers in chemistry, pharmacology, agriculture, and materials science. Further investigation into the specific properties and applications of these and other oxime derivatives is warranted to fully exploit their potential.

A Technical Guide to the Spectroscopic Analysis of Oxime V

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for "Oxime V," a representative organic compound. For the purpose of this technical document, this compound is defined as Acetophenone Oxime (CAS No: 613-91-2, Molecular Formula: C₈H₉NO).[1][2][3] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural characterization of this compound (Acetophenone Oxime) relies on a combination of spectroscopic techniques. The data presented below are compiled from typical experimental values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[4] Spectra are typically recorded in a deuterated solvent, such as Chloroform-d (CDCl₃).[2]

Table 1: ¹H NMR Spectroscopic Data for this compound (Acetophenone Oxime) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet (broad) | 1H | Oxime hydroxyl (-NOH ) |

| ~7.65 | Multiplet | 2H | Aromatic protons (ortho to C=N) |

| ~7.40 | Multiplet | 3H | Aromatic protons (meta, para to C=N) |

| ~2.30 | Singlet | 3H | Methyl protons (-CH₃ ) |

Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Acetophenone Oxime) in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Quaternary carbon (C =N) |

| ~137.0 | Aromatic quaternary carbon |

| ~129.5 | Aromatic CH (para) |

| ~128.5 | Aromatic CH (meta) |

| ~126.0 | Aromatic CH (ortho) |

| ~12.5 | Methyl carbon (-C H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Table 3: Key IR Absorption Bands for this compound (Acetophenone Oxime)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3350 (broad) | O-H Stretch | Oxime (-OH) |

| ~3050 | C-H Stretch (sp²) | Aromatic C-H |

| ~2950 | C-H Stretch (sp³) | Methyl C-H |

| ~1660 | C=N Stretch | Oxime (C=N) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~975 - 985 | N-O Stretch | Oxime (N-O) |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the compound.[6] For Acetophenone Oxime, the molecular weight is 135.17 g/mol .[1][2][3]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound (Acetophenone Oxime)

| m/z | Proposed Fragment Identity | Relative Intensity |

| 135 | [M]⁺ (Molecular Ion) | High |

| 120 | [M - CH₃]⁺ | Moderate |

| 118 | [M - OH]⁺ | Moderate |

| 104 | [C₆H₅CN]⁺ | High |

| 77 | [C₆H₅]⁺ | High |

Experimental Protocols

The following sections provide standardized protocols for the acquisition of the spectroscopic data detailed above.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the preparation and analysis of a small organic molecule using a standard NMR spectrometer.[4]

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[7]

-

Dissolve the sample in a secondary vial with approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] Using a secondary vial ensures complete dissolution before transfer.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.[7]

-

If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 32) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Ensure the relaxation delay between scans is adequate (typically 1-5 seconds) for quantitative accuracy.[8]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

This protocol describes the analysis of a solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[9]

-

Background Collection :

-

Ensure the ATR crystal surface is clean. Use a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to clean the crystal, then allow it to dry completely.

-

Collect a background spectrum of the empty ATR accessory. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[5]

-

-

Sample Analysis :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary.

-

Label significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Thoroughly clean the ATR crystal and pressure clamp tip after the measurement is complete.[11]

-

Mass Spectrometry (MS) Protocol

This protocol outlines the general procedure for analyzing a volatile organic compound using a mass spectrometer with an Electron Ionization (EI) source.[6]

-

Sample Introduction :

-

Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the instrument. For volatile compounds, this is often done via direct injection into a heated probe or through the injector of a Gas Chromatograph (GC) coupled to the mass spectrometer.[12]

-

-

Ionization :

-

Mass Analysis :

-

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).[12]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6] Residual energy from ionization often causes the molecular ion to break into smaller, characteristic fragment ions.[6]

-

-

Detection and Spectrum Generation :

-

An electron multiplier detector records the abundance of ions at each m/z value.

-

The software plots the relative ion abundance versus their m/z ratio, generating the mass spectrum. The most abundant peak is assigned a relative intensity of 100%.

-

Visualization of Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an unknown compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. Acetophenone oxime | C8H9NO | CID 5464950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. mdpi.com [mdpi.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Beyond Sweetness: A Technical Examination of the Biological Profile of Oxime V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime V, scientifically known as (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine (CAS Number: 59691-20-2), is primarily recognized for its potent sweetening properties, estimated to be approximately 450 times sweeter than sucrose. While its potential as a non-nutritive sweetener has been the main focus of research, a comprehensive understanding of its broader biological activities is crucial for a complete safety and pharmacological assessment. This technical guide synthesizes the available scientific literature on the biological profile of this compound beyond its sweet taste, presenting toxicological data, metabolic pathways, and the signaling cascade associated with its primary known function.

Toxicological Profile of this compound

The most comprehensive data on the biological effects of this compound comes from a metabolic and toxicologic study conducted on rats, dogs, and rhesus monkeys. The findings from this study are summarized below.

Quantitative Toxicological Data

The following tables present the key quantitative findings from a subchronic oral toxicity study in male adult rats fed a diet containing 0.6% this compound for two months. The average consumption of this compound was 396.5 mg/kg per day[1][2].

Table 1: Effects of this compound on Body Weight and Organ-to-Body Weight Ratios in Rats

| Parameter | Control Group | This compound Treated Group | % Change |

| Final Body Weight (g) | Data not specified | Data not specified | - |

| Liver-to-Body Weight Ratio | Data not specified | Increased | - |

| Kidney-to-Body Weight Ratio | No significant change | No significant change | - |

| Spleen-to-Body Weight Ratio | No significant change | No significant change | - |

| Testes-to-Body Weight Ratio | No significant change | No significant change | - |

Table 2: Serum Biochemical Parameters in Rats Treated with this compound

| Parameter | Control Group | This compound Treated Group | % Change |

| Serum Bilirubin | Data not specified | Increased | - |

Note: The original study abstract did not provide specific mean values and standard deviations for all parameters, hence the qualitative descriptions are presented as reported.

Histopathological examination of the liver, kidney, spleen, and testes revealed no treatment-related lesions[1][2].

Experimental Protocols

The following are generalized experimental protocols based on the available information from the key toxicological study on this compound and standard guidelines for such research.

Subchronic Oral Toxicity Study in Rodents

-

Test Animals: Male Sprague-Dawley rats.

-

Group Size: A minimum of 10-20 animals per group.

-

Dosage: At least three dose levels are typically used (e.g., low, mid, high dose) along with a control group. In the reported study, a diet containing 0.6% this compound was used[1][2].

-

Administration: The test substance is incorporated into the basal diet.

-

Duration: 90 days is a standard duration for subchronic studies; the key study on this compound was conducted for two months[1][2].

-

Observations:

-

Daily: Clinical signs of toxicity, morbidity, and mortality.

-

Weekly: Body weight and food consumption.

-

-

Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Metabolism and Excretion Study

-

Test System: Rats, dogs, and rhesus monkeys were used in the study of this compound[1][2].

-

Test Substance: Radiolabeled this compound is often used to trace its distribution and excretion.

-

Administration: A single oral dose.

-

Sample Collection: Urine, feces, and blood are collected at various time points.

-

Analysis: Radioactivity in the collected samples is quantified to determine the extent and rate of absorption and excretion. Metabolites in urine and feces are identified using techniques like mass spectrometry.

Signaling Pathway of Sweet Taste Perception

The primary mechanism of action for this compound's sweetness is through the activation of the sweet taste receptors, which are G-protein coupled receptors (GPCRs) composed of two subunits, T1R2 and T1R3.

Caption: Signaling cascade of sweet taste perception initiated by this compound.

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological evaluation of a food additive like this compound.

References

Methodological & Application

Synthesis of Oxime V (Perillartine) from Perillaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Oxime V, also known as perillartine, a high-intensity sweetener. The synthesis involves the oximation of perillaldehyde using hydroxylamine hydrochloride. This application note includes a summary of reaction conditions, a step-by-step experimental protocol, and a visual representation of the reaction pathway, intended to guide researchers in the efficient and reproducible synthesis of this compound.

Introduction

Perillartine, or this compound, is the oxime of perillaldehyde and is recognized for its intense sweetness, approximately 2000 times that of sucrose.[1] It is primarily used as a semisynthetic sweetener, particularly in Japan.[1] The synthesis of perillartine is a straightforward oximation reaction, where the aldehyde functional group of perillaldehyde reacts with hydroxylamine to form an oxime. This document outlines the optimized conditions and detailed methodology for this conversion.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound from perillaldehyde.

| Parameter | Value | Reference |

| Starting Material | Perillaldehyde | [2][3] |

| Reagent | Hydroxylamine Hydrochloride | [2][3] |

| Base | Sodium Carbonate | [3] |

| Solvent | Water | [3] |

| Molar Ratio (Perillaldehyde:Hydroxylamine HCl) | 1 : 1.5–2 | [2] |

| Optimal Reaction Temperature | 30–70 °C (45 °C recommended) | [2] |

| Reaction Time | ~4 hours | [2] |

| Optimal pH | 5.9–6.5 | [2] |

| Product Yield | >90% conversion efficiency | [2] |

| Recrystallization Solvent | Ethyl Acetate | [3] |

Experimental Protocol

This protocol details the synthesis of this compound (Perillartine) from perillaldehyde.

Materials:

-

Perillaldehyde (C₁₀H₁₄O)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Reaction flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

pH meter or pH paper

-

Standard laboratory glassware for extraction and recrystallization

-

Filtration apparatus

Procedure:

-

Preparation of Hydroxylamine Solution: In a reaction flask, dissolve 3.15 g (0.045 mol) of hydroxylamine hydrochloride in 50 ml of deionized water.

-

Addition of Base: To the hydroxylamine solution, add 2.12 g (0.02 mol) of sodium carbonate to neutralize the hydrochloride and generate free hydroxylamine. The pH of the solution should be adjusted to between 5.9 and 6.5.[2]

-

Addition of Perillaldehyde: To this solution, add 4.50 g (0.03 mol) of perillaldehyde.[3]

-

Reaction: The mixture is then heated to 45 °C (318 K) and stirred vigorously for approximately 2 to 4 hours to ensure the completion of the reaction.[2][3]

-

Work-up and Isolation: After the reaction is complete, the solution is cooled. The solid product that forms is collected. This crude product is then heated in water for another 2 hours.[3]

-